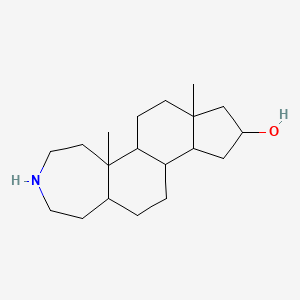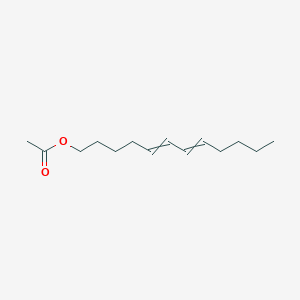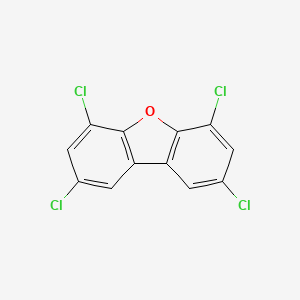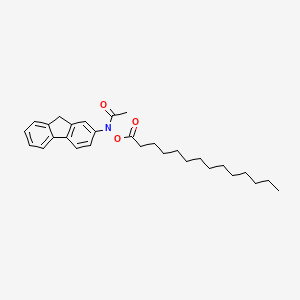
Isomethiozin
説明
Isomethiozin is a triazine-based herbicide, a class of chemicals widely used for controlling undesirable vegetation. The determination method for this compound involves differential-pulse polarography, indicating its chemical complexity and the necessity for precise analytical techniques for its study and application in environments like soil (J. F. Arranz Valentín et al., 1988).
Synthesis Analysis
The synthesis of compounds similar to this compound often involves complex reactions. For instance, organozinc reagents have been used in the synthesis of various organic compounds, demonstrating the potential methodologies that could be applied to this compound's synthesis (Bo Chen & Shengming Ma, 2013). These methods show the intricate steps and conditions required for the formation of such compounds.
Molecular Structure Analysis
Analyzing the molecular structure of compounds like this compound can involve techniques such as X-ray crystallography and high-voltage electron microscopy (HVEM), which reveal the molecular-scale-ordered structures through interactions like hydrogen bonding (Cuc Kim Trinh et al., 2019). These analyses help in understanding the geometric configuration and spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
This compound's chemical reactivity and properties can be inferred from studies on similar compounds, where the reactivity with carbon dioxide (CO2) and the catalytic role of metals in these reactions are highlighted. Such studies demonstrate the functional group compatibility and reaction mechanisms that might be applicable to this compound (C. Yeung & V. Dong, 2008).
Physical Properties Analysis
The physical properties of similar compounds are critical for understanding their behavior in different environments. The stability and structural characteristics under various conditions, such as changes in pH and temperature, can provide insights into the physical stability and applicability of this compound (Fengxia Geng et al., 2008).
Chemical Properties Analysis
The chemical properties, such as isomerization and the presence of functional groups, play a crucial role in the reactivity and applications of compounds like this compound. Studies focusing on isocyanide chemistry, for example, reveal the potential for cascade reactions and the formation of complex structures, which could be relevant for understanding the chemical behavior of this compound (S. Lang, 2013).
科学的研究の応用
Laminin Isoforms in Tissue Engineering
Laminin isoforms, such as laminin-511 and -521, have been studied for their potential in tissue engineering. These isoforms significantly enhance in vitro adhesion, proliferation, and differentiation of human corneal endothelial cells. This finding is critical for clinical applications in tissue engineering therapy, especially in the context of corneal transplantation and repair (Okumura et al., 2015).
Isoforms in Drug Design
The study of helical bimetallic assemblies and their isomers has implications in drug design. However, the research indicates that no current approach satisfactorily meets the criteria for practical application in healthcare. This highlights the need for more research in the development of optically pure and non-racemising compounds, which are essential for drug design applications (Howson & Scott, 2011).
Enzymatic Synthesis in Bioplastics
Research on isosorbide, a stiff bicyclic diol, focuses on its potential as a building block for bioplastics. The enzymatic synthesis of isosorbide 5-methacrylate, which is highly regioselective and scalable, offers a pathway to produce rigid bioplastics with diverse properties. This could lead to significant advancements in the production of environmentally friendly plastics (Matt et al., 2018).
Stable Isotopes in Nutritional Monitoring
Stable isotope techniques are utilized to investigate nutritional deficiencies and the effects of supplementation in various diets. This approach, particularly in the context of developing regions, can provide insights into nutritional status and contribute to broader health and economic improvements (Valencia & Iyengar, 2002).
Isotopic Techniques in Biochemistry and Genetics
作用機序
Target of Action
Isomethiozin, also known as Tantizon, is a synthetic compound that belongs to the triazinone herbicide group . The primary target of this compound is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.
Mode of Action
This compound acts by inhibiting photosynthesis at the level of photosystem II This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the cessation of essential metabolic processes
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain in photosystem II . By inhibiting this process, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules that are crucial for various metabolic processes. The downstream effects of this disruption can include impaired growth, chlorosis, and eventually plant death.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis. On a cellular level, this can lead to the breakdown of chloroplasts and the impairment of cellular energy production. On a molecular level, the inhibition of photosystem II disrupts the electron transport chain, leading to a decrease in the production of ATP and NADPH .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and light conditions can affect the absorption and effectiveness of the herbicide. Soil composition can also impact the persistence and bioavailability of this compound in the environment . .
特性
IUPAC Name |
6-tert-butyl-4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-8(2)7-13-16-10(17)9(12(3,4)5)14-15-11(16)18-6/h7-8H,1-6H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLOILRKLUURT-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NN1C(=O)C(=NN=C1SC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/N1C(=O)C(=NN=C1SC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57052-04-7 | |
| Record name | Isomethiozin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057052047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-butyl-4-isobutylidenamino-3-methylthio-1,2,4-triazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMETHIOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A586128A8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we accurately measure trace amounts of Isomethiozin in environmental samples?
A1: Differential pulse polarography presents a sensitive method for quantifying this compound. This electrochemical technique leverages the compound's reduction behavior in a controlled environment (0.1 M NaClO4 using a Britton-Robinson buffer at pH 1.90). [] Two distinct reduction waves emerge at -0.52 V and -0.93 V, enabling detection limits as low as 1 × 10–6 M. This method demonstrates significant potential for monitoring this compound levels in soil, achieving detection limits down to 0.04 µg g–1. []
Q2: Can electrochemical techniques be used to develop highly selective sensors for this compound?
A2: Yes, molecularly imprinted polymer (MIP) microsensors, fabricated using cyclic voltammetry, offer a promising avenue for this compound detection. [] These sensors utilize a carbon fiber microelectrode as a base, onto which a polymer layer is electrochemically grown in the presence of this compound as a template. This process creates cavities within the polymer matrix that are specifically designed to bind this compound. The resulting microsensor exhibits a linear response to this compound concentrations ranging from 10−6 to 10−4 M, with a remarkable sensitivity of 0.143 nA μM−1. [] Importantly, these MIP microsensors demonstrate excellent selectivity, effectively differentiating this compound from structurally similar triazines like Metribuzin and this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)


![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)

